7-Chloro-7-methyl-3-methyleneoct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7-methyl-3-methyleneoct-1-ene is an organic compound with the molecular formula C10H17Cl It is characterized by the presence of a chlorine atom, a methyl group, and a methylene group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7-methyl-3-methyleneoct-1-ene typically involves the chlorination of 7-methyl-3-methyleneoct-1-ene. This can be achieved through the reaction of 7-methyl-3-methyleneoct-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of chlorine gas to a solution of 7-methyl-3-methyleneoct-1-ene in an inert solvent, followed by purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7-methyl-3-methyleneoct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or methanol.
Addition Reactions: Reagents such as bromine, hydrogen gas, and sulfuric acid are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed. These reactions are usually performed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 7-hydroxy-7-methyl-3-methyleneoct-1-ene, 7-methoxy-7-methyl-3-methyleneoct-1-ene, and 7-amino-7-methyl-3-methyleneoct-1-ene.
Addition Reactions: Products include 7-chloro-7-methyl-3,4-dibromo-3-methyleneoctane, 7-chloro-7-methyl-3-methyleneoctane, and 7-chloro-7-methyl-3-methyleneoctane-1,2-diol.
Oxidation Reactions: Products include 7-chloro-7-methyl-3-methyleneoctan-1-ol, 7-chloro-7-methyl-3-methyleneoctan-2-one, and 7-chloro-7-methyl-3-methyleneoctanoic acid.
Scientific Research Applications
7-Chloro-7-methyl-3-methyleneoct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 7-Chloro-7-methyl-3-methyleneoct-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the methylene group are key functional groups that participate in chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methyleneoct-1-ene: Lacks the methyl group at the 7th position.
7-Methyl-3-methyleneoct-1-ene: Lacks the chlorine atom at the 7th position.
7-Chloro-7-methyl-1-octene: Lacks the methylene group at the 3rd position.
Uniqueness
7-Chloro-7-methyl-3-methyleneoct-1-ene is unique due to the presence of both a chlorine atom and a methyl group at the 7th position, along with a methylene group at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
26492-09-1 |
---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
7-chloro-7-methyl-3-methylideneoct-1-ene |
InChI |
InChI=1S/C10H17Cl/c1-5-9(2)7-6-8-10(3,4)11/h5H,1-2,6-8H2,3-4H3 |
InChI Key |
NITSLSVRNZVJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.